3-Methoxypropane-1-sulfonic acid
Overview
Description
3-Methoxypropane-1-sulfonic acid is a useful research compound. Its molecular formula is C4H10O4S and its molecular weight is 154.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. As a Protected Form for Sulfonic Acid and Functionalization Agent
3-Methoxypropane-1-sulfonic acid is used as a protected form for sulfonic acid, sulfonamides, and sulfonates. It plays a crucial role in the functionalization of dyes, polymers, nucleosides, and proteins to enhance their hydrophilicity. It is instrumental in preparing various classes of surfactants, highlighting its versatility in chemical modifications and improvements of different compounds (Vikas Sikervar, 2014).
2. In the Development of Proton Exchange Membranes
The compound finds application in the development of proton exchange membranes for fuel cells. Research indicates that methoxy group-containing poly(arylene ether sulfone) can be converted into reactive hydroxyl groups, which are then functionalized to graft sulfonated side chains, forming efficient proton exchange membranes (D. Kim, G. Robertson, M. Guiver, 2008).
3. In the Synthesis of Nanocomposites
This compound contributes to the synthesis of nanocomposites, like polyaniline/poly(2-methoxyaniline-5-sulfonic acid) nanocomposites. These composites exhibit enhanced electrical conductivity and stability, making them promising for applications in batteries, electronic textiles, electrochromics, and chemical sensors (F. Masdarolomoor, P. Innis, S. A. Ashraf, R. Kaner, G. Wallace, 2006).
4. As a Catalyst for Esterification Reactions
Sulfonic acid-functionalized silica nanoparticles, which may involve derivatives of this compound, act as catalysts in the esterification of linoleic acid. These catalysts show high performance and stability, which is crucial for processes like biodiesel production (Mohamed M. Aboelhassan, A. F. Peixoto, C. Freire, 2017).
5. In Polyaniline Derivatives for Electrochemical Applications
This compound derivatives are used in the synthesis of soluble polyaniline derivatives, which are then explored for their electrochemical, electrochromic, and photoelectrochemical behavior. Such developments are pivotal in advancing materials for electronic and photonic devices (W. Gazotti, R. Faez, M. Paoli, 1996).
Properties
IUPAC Name |
3-methoxypropane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDJPYPEWMFJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199943 | |
Record name | 3-Methoxypropanesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51980-59-7 | |
Record name | 3-Methoxy-1-propanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51980-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxypropanesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051980597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxypropanesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypropanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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